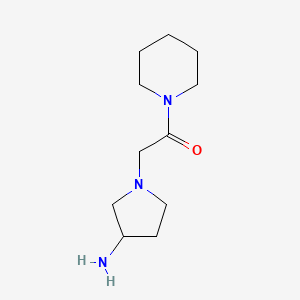![molecular formula C17H17N5 B1468200 3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1353497-63-8](/img/structure/B1468200.png)
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Overview
Description
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazine ring fused with an imidazo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazine derivative with an imidazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed using reagents like halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazine derivatives.
Scientific Research Applications
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The pathways involved include inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in their ring structure and exhibit similar biological activities.
Triazolo[1,5-a]pyrazines: These compounds share a similar fused ring system and are known for their medicinal properties.
Pyrrolopyrazines: These derivatives have a similar nitrogen-containing heterocyclic structure and are used in various pharmaceutical applications.
Uniqueness
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(5-methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-12-9-20-14(10-19-12)17-21-16(13-5-3-2-4-6-13)15-11-18-7-8-22(15)17/h2-6,9-10,18H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAITXRNSPQWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NC(=C3N2CCNC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


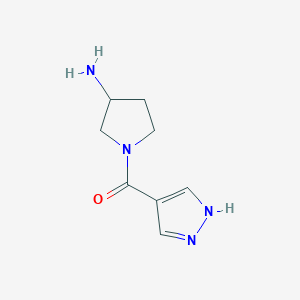


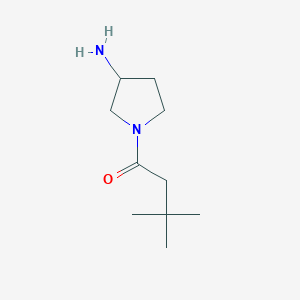
![1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468124.png)
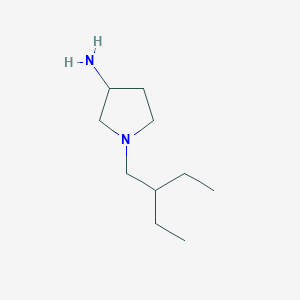


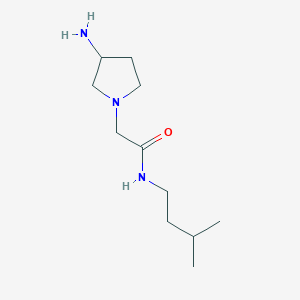
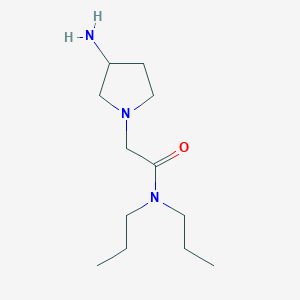

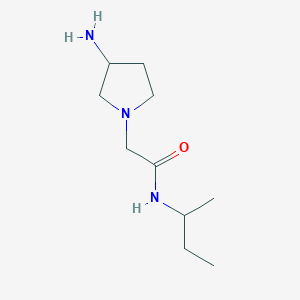
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
